molecular formula C19H14N2O2 B14341768 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione CAS No. 94212-20-1

2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione

Cat. No.: B14341768
CAS No.: 94212-20-1
M. Wt: 302.3 g/mol
InChI Key: ODTYWKNSOSCADS-UHFFFAOYSA-N
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Description

2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthoquinone derivatives with substituted anilines under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in achieving cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The pathways affected by this compound can vary depending on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione is unique due to its naphthoquinone core and specific substitution pattern. This structural feature imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

94212-20-1

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-methyl-3-(2-methylphenyl)benzo[f]benzimidazole-4,9-dione

InChI

InChI=1S/C19H14N2O2/c1-11-7-3-6-10-15(11)21-12(2)20-16-17(21)19(23)14-9-5-4-8-13(14)18(16)22/h3-10H,1-2H3

InChI Key

ODTYWKNSOSCADS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C2C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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